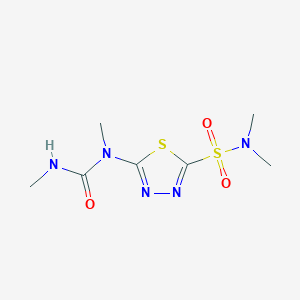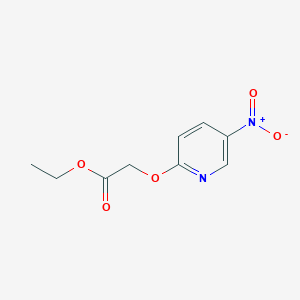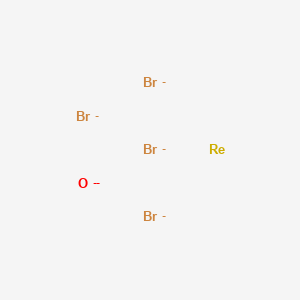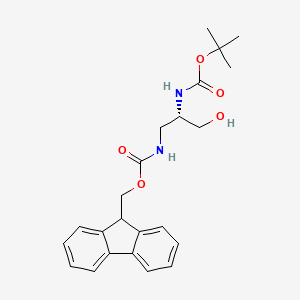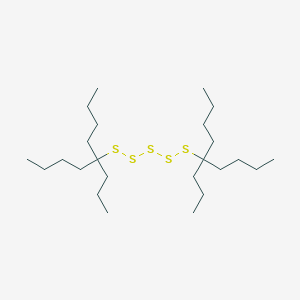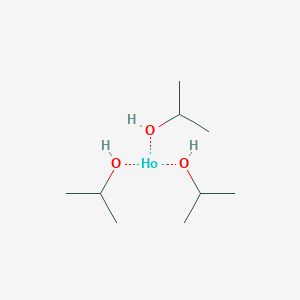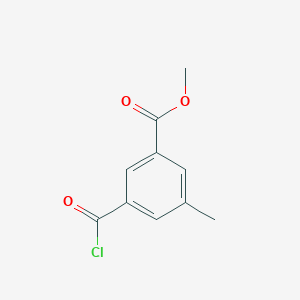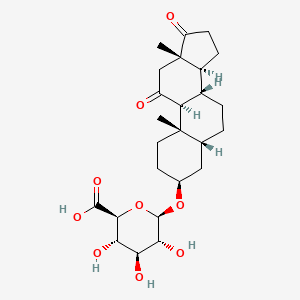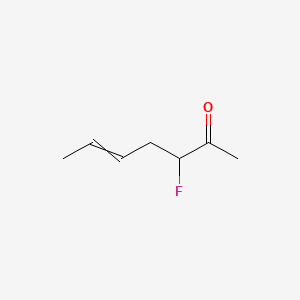![molecular formula C14H25NO11 B13833336 6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)
6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose is a complex carbohydrate derivative It is a disaccharide composed of a galactose unit linked to a glucopyranose unit, which is further modified with an acetylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose typically involves the glycosylation of a galactose derivative with a suitably protected glucopyranose derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to promote the glycosidic bond formation. The acetylamino group is introduced through acetylation of the amino group on the glucopyranose unit using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can offer higher specificity and yield compared to chemical synthesis. The enzymes catalyze the transfer of the glucopyranosyl moiety to the galactose unit, followed by acetylation to introduce the acetylamino group .
化学反应分析
Types of Reactions
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding acids.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and sodium periodate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.
Major Products
Oxidation: Formation of uronic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various acylated derivatives.
科学研究应用
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating certain diseases.
作用机制
The mechanism of action of 6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose involves its interaction with specific molecular targets, such as glycoproteins and glycolipids on cell surfaces. It can modulate cell signaling pathways by binding to lectins and other carbohydrate-recognizing proteins, thereby influencing various biological processes .
相似化合物的比较
Similar Compounds
- 2-(Acetylamino)-2-deoxy-6-O-methyl-alpha-D-allopyranose
- 2-acetylamino-2-deoxy-beta-D-allopyranose
Uniqueness
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose is unique due to its specific glycosidic linkage and the presence of an acetylamino group, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C14H25NO11 |
|---|---|
分子量 |
383.35 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(18)15-9-13(24)12(23)8(3-17)26-14(9)25-4-7(20)11(22)10(21)6(19)2-16/h2,6-14,17,19-24H,3-4H2,1H3,(H,15,18)/t6-,7+,8+,9+,10+,11-,12+,13+,14+/m0/s1 |
InChI 键 |
JIORQTXCZAMBHG-BOPCDOEQSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)O)O)O)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


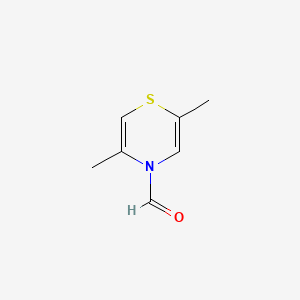
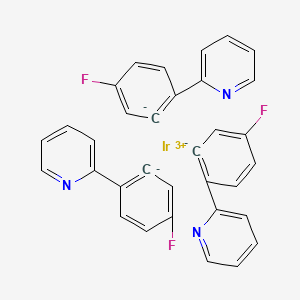
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
